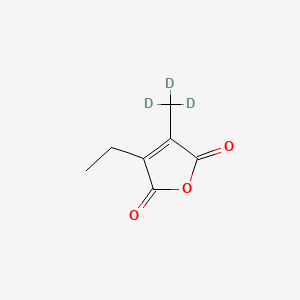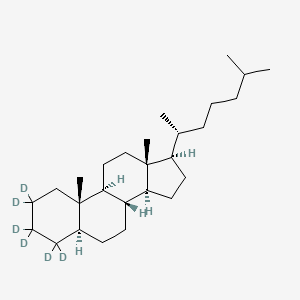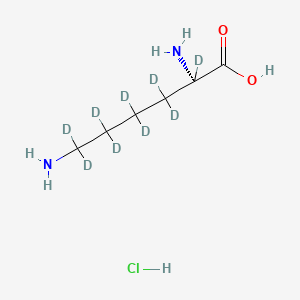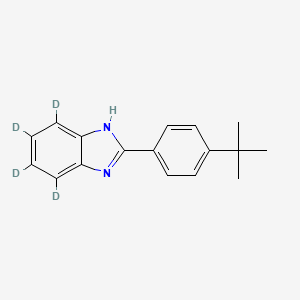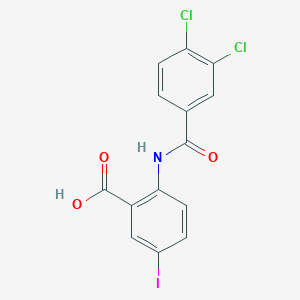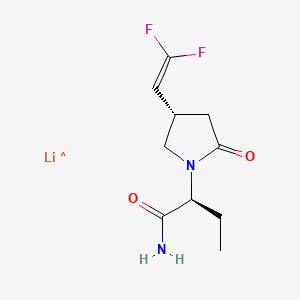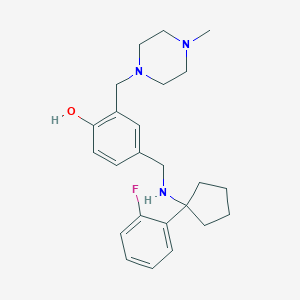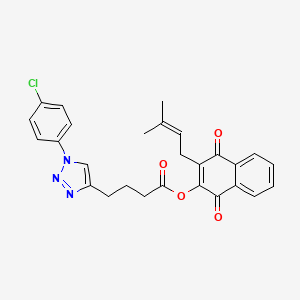
Antileishmanial agent-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial Agent-11 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease is transmitted through the bite of infected female phlebotomine sandflies and manifests in three major forms: visceral, cutaneous, and mucocutaneous leishmaniasis. The need for effective and safe antileishmanial agents has driven extensive research, leading to the development of compounds like this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antileishmanial Agent-11 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of aromatic aldehydes with appropriate amines under controlled conditions to form Schiff bases. These intermediates are then subjected to cyclization reactions using reagents like acetic anhydride or phosphorus oxychloride to yield the final product. The reaction conditions typically involve refluxing the reactants in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Antileishmanial Agent-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with increased polarity.
Reduction: Reduced forms with altered electronic properties.
Substitution: Substituted derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Agent-11 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a therapeutic agent against leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and drug delivery systems.
Wirkmechanismus
The mechanism of action of Antileishmanial Agent-11 involves multiple pathways:
Vergleich Mit ähnlichen Verbindungen
Antileishmanial Agent-11 is compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C27H24ClN3O4 |
|---|---|
Molekulargewicht |
489.9 g/mol |
IUPAC-Name |
[3-(3-methylbut-2-enyl)-1,4-dioxonaphthalen-2-yl] 4-[1-(4-chlorophenyl)triazol-4-yl]butanoate |
InChI |
InChI=1S/C27H24ClN3O4/c1-17(2)10-15-23-25(33)21-7-3-4-8-22(21)26(34)27(23)35-24(32)9-5-6-19-16-31(30-29-19)20-13-11-18(28)12-14-20/h3-4,7-8,10-14,16H,5-6,9,15H2,1-2H3 |
InChI-Schlüssel |
RKHHAANAPIAQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCCC3=CN(N=N3)C4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


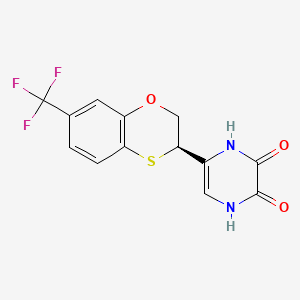

![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)
